N-(2-Bromo-4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVPIONPFBCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605126 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97868-28-5 | |
| Record name | N-(2-Bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyacetanilide: The synthesis typically begins with the bromination of 4-hydroxyacetanilide. This reaction involves treating 4-hydroxyacetanilide with bromine in the presence of a suitable solvent, such as acetic acid, to yield N-(2-Bromo-4-hydroxyphenyl)acetamide.
Acetylation of 2-bromo-4-hydroxyaniline: Another route involves the acetylation of 2-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of N-(2-Bromo-4-oxophenyl)acetamide.
Reduction: Formation of N-(2-Bromo-4-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities. It serves as a lead compound for developing new therapeutic agents.
Industry:
Material Science: N-(2-Bromo-4-hydroxyphenyl)acetamide is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Substitution
N-(4-Bromo-2-hydroxyphenyl)acetamide (CAS 16394-40-4)
N-(4-Bromophenyl)acetamide
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Impact: The lack of bromine simplifies metabolism (e.g., glucuronidation/sulfation pathways). Paracetamol is a well-known analgesic, whereas bromine substitution in the target compound may introduce toxicity or alter therapeutic targets .
Chlorinated Analogs
N-(3-Chloro-4-hydroxyphenyl)acetamide
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide
- Structure : Chlorines at C2 and C5, hydroxyl at C4.
Antimicrobial Activity
- Target Compound : Bromine at C2 and hydroxyl at C4 may synergize to disrupt microbial membranes or enzyme function.
- N-(4-Bromophenyl)-2-iodoacetamide : Iodo substitution at C2 increases molecular weight (339.96 g/mol) and enhances electrophilicity, improving antimicrobial potency against S. aureus and E. coli .
Enzyme Inhibition
- MAO-B Inhibitors: Bromine’s electron-withdrawing effect in the target compound could enhance binding to monoamine oxidase (MAO) isoforms, similar to triazole-linked acetamides reported to inhibit MAO-B and cholinesterases .
- AChE/BChE Inhibitors : Halogenated acetamides like N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide show enhanced inhibitory activity due to increased electrophilicity and steric fit in enzyme pockets .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | pKa (Hydroxyl) | Water Solubility |
|---|---|---|---|---|
| N-(2-Bromo-4-hydroxyphenyl)acetamide | 230.06 | 1.8 | ~8.5† | Low |
| Paracetamol | 151.16 | 0.5 | 9.5–10‡ | Moderate |
| N-(4-Bromophenyl)acetamide | 214.06 | 2.2 | N/A | Very Low |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | 185.61 | 1.3 | ~8.8 | Low |
*Predicted using Hansch-Leo fragment method. †Estimated based on electron-withdrawing effects of bromine . ‡Experimentally determined for paracetamol .
Biological Activity
N-(2-Bromo-4-hydroxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a bromine atom and a hydroxyl group on a phenyl ring, linked to an acetamide moiety. This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can modulate the activity of target proteins.
- Covalent Bond Formation : The compound can undergo substitution reactions, forming covalent bonds with specific molecular targets, thus influencing their biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific enzymes involved in cancer pathways, potentially inhibiting tumor growth. For instance, studies have demonstrated its effectiveness against cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on HeLa cells (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of EGFR (epidermal growth factor receptor) signaling pathways, demonstrating selectivity against high-expressing EGFR cells while sparing normal cells .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Q & A
Q. What protocols ensure reproducibility in pharmacological studies of this compound?
- Methodology :
- Standardized Assays : Adhere to OECD guidelines for cytotoxicity, genotoxicity (Ames test), and metabolic stability (microsomal assays).
- Data Transparency : Report full experimental conditions (e.g., solvent, cell lines) and statistical methods (e.g., ANOVA with post-hoc tests).
- Collaborative Validation : Cross-validate results in independent labs using blinded samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
